molecular formula B3H3O3 B8493064 1,3,5,2,4,6-trioxatriborinane CAS No. 289-56-5

1,3,5,2,4,6-trioxatriborinane

Numéro de catalogue: B8493064
Numéro CAS: 289-56-5
Poids moléculaire: 83.5 g/mol
Clé InChI: BRTALTYTFFNPAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound with the identifier “1,3,5,2,4,6-trioxatriborinane” is known as Pituitary adenylate cyclase activating polypeptide amide fragment 6-27. It is a synthetic peptide with significant biological activity, particularly in the field of neurobiology. This compound is a fragment of the larger pituitary adenylate cyclase-activating polypeptide (PACAP), which plays a crucial role in various physiological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are employed to ensure precision and efficiency. The purification process is also scaled up using preparative HPLC systems to obtain the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 can undergo various chemical reactions, including:

    Oxidation: This peptide can be oxidized at specific amino acid residues, such as methionine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different biological activities.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Standard amino acid derivatives are used in SPPS to introduce substitutions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as various analogs with modified amino acid sequences.

Applications De Recherche Scientifique

Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 has a wide range of applications in scientific research:

    Neurobiology: It is used to study the role of PACAP in neuronal signaling and neuroprotection.

    Endocrinology: Researchers use this peptide to investigate its effects on hormone secretion and regulation.

    Pharmacology: It serves as a tool to explore the mechanisms of action of PACAP receptors and their potential as drug targets.

    Medicine: Potential therapeutic applications include neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes.

Mécanisme D'action

Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 exerts its effects by binding to PACAP receptors, which are G protein-coupled receptors. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers various downstream signaling pathways, including protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways, which mediate its physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Pituitary adenylate cyclase activating polypeptide (PACAP-27): The full-length peptide from which the fragment is derived.

    Vasoactive intestinal peptide (VIP): Another neuropeptide with similar receptor binding properties.

    Secretin: A peptide hormone with structural similarities to PACAP.

Uniqueness

Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 is unique due to its specific sequence and biological activity. Unlike the full-length PACAP-27, this fragment selectively inhibits certain PACAP receptors, making it a valuable tool for dissecting the roles of different receptor subtypes in physiological processes.

Propriétés

Numéro CAS

289-56-5

Formule moléculaire

B3H3O3

Poids moléculaire

83.5 g/mol

Nom IUPAC

1,3,5,2,4,6-trioxatriborinane

InChI

InChI=1S/B3H3O3/c1-4-2-6-3-5-1/h1-3H

Clé InChI

BRTALTYTFFNPAC-UHFFFAOYSA-N

SMILES canonique

B1OBOBO1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.